3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
Overview
Description
3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms, and is substituted with a benzyloxy and methoxy phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with a thiazolidinone derivative under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It is studied for its potential use in treating infections, cancer, and inflammatory diseases.
Medicine: Due to its biological activities, it is investigated as a potential therapeutic agent for various medical conditions. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The benzyloxy and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID include other thiazolidinone derivatives, such as:
- 2-[(5Z)-5-(4-BROMOBENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
- 3-[(5Z)-5-(4-METHOXYBENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-26-17-11-15(7-8-16(17)27-13-14-5-3-2-4-6-14)12-18-20(25)22(21(28)29-18)10-9-19(23)24/h2-8,11-12H,9-10,13H2,1H3,(H,23,24)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPKKFFFNYMUPD-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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